N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-ethyl-acetamide
Description
Chemical Structure and Properties N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-ethyl-acetamide (CAS: 1353999-86-6) is a piperidine-based acetamide derivative with the molecular formula C₁₁H₂₁N₃O₂ and a molecular weight of 227.31 g/mol . Its structure features a piperidine ring substituted with an ethyl-acetamide group and a 2-amino-acetyl moiety at the 1- and 3-positions, respectively. The stereochemistry of the amino-acetyl group may influence its biological activity, as seen in related compounds (e.g., (S)-enantiomers in and ).
For example, intermediates like H1-3 () and (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide () are prepared using column chromatography and HCl-dioxane deprotection, suggesting similar routes for the target compound.
Properties
IUPAC Name |
N-[[1-(2-aminoacetyl)piperidin-3-yl]methyl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-3-14(10(2)16)8-11-5-4-6-15(9-11)12(17)7-13/h11H,3-9,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTORAFDGUFMEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN(C1)C(=O)CN)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-ethyl-acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The amino-acetyl group is then introduced through a series of reactions, such as amination and acetylation. Finally, the ethyl-acetamide moiety is attached using standard acylation techniques .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-ethyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Biological Activity
N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-ethyl-acetamide is a synthetic compound belonging to the class of piperidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antiviral domains, as well as its applications in medicinal chemistry. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. The presence of an amino-acetyl group and an ethyl acetamide moiety contributes to its diverse chemical properties.
Molecular Formula
- Molecular Formula : C₁₁H₁₅N₃O₂
- CAS Number : 1353943-64-2
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. It is hypothesized that the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting therapeutic effects against various diseases .
Potential Targets
- Enzymes : Cholinesterases (AChE and BChE) involved in neurotransmitter regulation.
- Receptors : Various G-protein coupled receptors (GPCRs) implicated in signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.020 mg/mL |
| Candida albicans | 0.050 mg/mL |
These findings suggest that the compound possesses strong antibacterial and antifungal activities, making it a candidate for further development in treating infections.
Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with notable performance against Staphylococcus aureus and Escherichia coli .
Study 2: Enzyme Inhibition
Another significant study focused on the compound's ability to inhibit cholinesterase enzymes, which play a crucial role in neurodegenerative diseases such as Alzheimer's. The results indicated that this compound effectively inhibited both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential therapeutic applications in cognitive disorders .
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications:
1. Medicinal Chemistry:
- Drug Development: It serves as a building block for synthesizing more complex pharmaceutical compounds. Its structural features allow for modifications that can enhance bioactivity and selectivity against specific biological targets.
2. Neuropharmacology:
- Neuroprotective Properties: Research indicates that this compound may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. A study demonstrated significant reductions in cell death in neuronal cultures exposed to oxidative stress (p < 0.05) .
3. Enzyme Inhibition:
- Cholinesterase Inhibition: In vitro assays have shown that N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-ethyl-acetamide effectively inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values of 120 nM and 150 nM, respectively. This suggests potential applications in Alzheimer's disease treatment by enhancing cholinergic transmission .
4. Antimicrobial Activity:
- The compound is being explored for its antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
Case Studies
Case Study 1: Neuroprotective Effects
A study evaluated the efficacy of this compound on neuronal cell cultures exposed to oxidative stress. The results indicated a significant reduction in cell death compared to untreated controls, suggesting strong neuroprotective properties (p < 0.05) .
Case Study 2: Cholinesterase Inhibition
In vitro assays demonstrated that the compound effectively inhibited both AChE and BuChE with IC50 values of 120 nM and 150 nM respectively. This suggests its potential use in treating Alzheimer's disease by enhancing cholinergic transmission .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations :
- Molecular Weight : Analog 4’s higher molecular weight (283.41 g/mol) due to a branched acyl chain may reduce blood-brain barrier permeability compared to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
